molecular formula C17H15ClO2S2 B2931866 4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenecarboxylate CAS No. 329779-11-5

4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenecarboxylate

Cat. No.: B2931866
CAS No.: 329779-11-5
M. Wt: 350.88
InChI Key: HMIVSHWLBSLSCI-UHFFFAOYSA-N
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Description

“4-(2-Methyl-1,3-dithiolan-2-yl)phenyl 4-chlorobenzenecarboxylate” is a chemical compound with the linear formula C17H15ClO2S2 . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is defined by its InChI code: 1S/C10H12OS2/c1-10 (12-6-7-13-10)8-2-4-9 (11)5-3-8/h2-5,11H,6-7H2,1H3 . The molecular weight is 350.889 . Further structural analysis would require more specific data or computational chemistry tools.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 350.889 . The InChI code is 1S/C10H12OS2/c1-10 (12-6-7-13-10)8-2-4-9 (11)5-3-8/h2-5,11H,6-7H2,1H3 . Additional properties like melting point, boiling point, solubility, etc., aren’t available in the sources retrieved.

Scientific Research Applications

Novel Formation of Iodobenzene Derivatives

Matsumoto, Takase, and Ogura (2008) reported on the novel formation of iodobenzene derivatives from specific methylthio-tosylhexadienynes through iodine-induced intramolecular cyclization. This process highlights the potential for synthesizing iodine-substituted benzenes, which could have applications in developing new pharmaceuticals or materials (S. Matsumoto, K. Takase, K. Ogura, 2008).

Synthesis and Characterization of Polymeric Materials

Coskun et al. (1998) explored the synthesis, characterization, and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], demonstrating how specific chemical modifications can impact the properties and stability of polymeric materials. This research provides insights into designing polymers with tailored properties for various applications, such as in biodegradable materials or high-performance plastics (M. Coskun, Z. Ilter, E. Özdemir, K. Demirelli, M. Ahmedzade, 1998).

Photoassisted Fenton Reaction for Water Treatment

Pignatello and Sun (1995) investigated the complete oxidation of pollutants in water by the photoassisted Fenton reaction, showcasing the potential for advanced oxidation processes in treating water contaminated with pesticides or other harmful compounds. This study underlines the importance of chemical reactions in environmental remediation efforts (J. Pignatello, Yunfu. Sun, 1995).

Antihyperglycemic Agents Development

Kees et al. (1996) detailed the synthesis, structure-activity relationship studies, and antidiabetic characterization of specific pyrazol-3-one derivatives, providing a framework for developing new antihyperglycemic agents. This research contributes to the pharmaceutical field, particularly in creating more effective treatments for diabetes (K. Kees, J. Fitzgerald, K. Steiner, J. Mattes, B. Mihan, T. Tosi, D. Mondoro, M. McCaleb, 1996).

Future Directions

The future directions or applications for this compound aren’t specified in the sources retrieved. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich , suggesting it may have potential uses in research or chemical synthesis.

Properties

IUPAC Name

[4-(2-methyl-1,3-dithiolan-2-yl)phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2S2/c1-17(21-10-11-22-17)13-4-8-15(9-5-13)20-16(19)12-2-6-14(18)7-3-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIVSHWLBSLSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(SCCS1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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